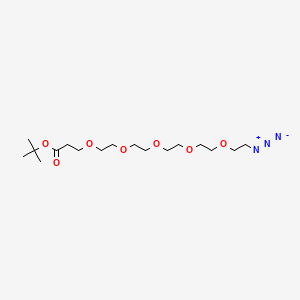
叠氮基-PEG5-叔丁酯
描述
Azide-PEG5-t-butyl ester is a polyethylene glycol derivative containing an azide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
科学研究应用
Azide-PEG5-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugation
Biology: Employed in the modification of peptides and proteins for studying biological processes.
Medicine: Utilized in drug delivery systems to improve solubility and bioavailability of therapeutic agents
Industry: Applied in the production of hydrophilic polymers and as a reagent in various chemical reactions
作用机制
- Interaction with Targets : The azide group can react with molecules containing alkyne, BCN (benzyl cyclooctyne), or DBCO (dibenzocyclooctyne) via Click Chemistry. Specifically:
- CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : The azide group reacts with alkyne groups in a copper-catalyzed reaction, forming a stable triazole linkage .
- SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) : The azide group can also react with DBCO or BCN groups in a strain-promoted reaction, leading to the same triazole linkage .
- Environmental Factors : Stability and efficacy depend on environmental conditions (e.g., pH, temperature, presence of competing molecules). Proper storage (e.g., at -20°C) is crucial for maintaining stability .
Mode of Action
Action Environment
生化分析
Biochemical Properties
The azide group in Azide-PEG5-t-butyl ester can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, making Azide-PEG5-t-butyl ester a valuable tool in biochemical research. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Mechanism
The molecular mechanism of Azide-PEG5-t-butyl ester primarily involves its reaction with Alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
准备方法
Synthetic Routes and Reaction Conditions: Azide-PEG5-t-butyl ester can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and t-butyl ester groups. The azide group is typically introduced via nucleophilic substitution reactions using azide salts such as sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide . The t-butyl ester group is often introduced through esterification reactions involving t-butyl alcohol and carboxylic acids in the presence of acid catalysts like concentrated sulfuric acid .
Industrial Production Methods: Industrial production of Azide-PEG5-t-butyl ester involves large-scale esterification and nucleophilic substitution reactions under controlled conditions to ensure high purity and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the final product with a purity of 98% .
Types of Reactions:
Substitution Reactions: The azide group in Azide-PEG5-t-butyl ester can undergo nucleophilic substitution reactions, particularly in the presence of primary and secondary alkyl halides.
Reduction Reactions: The azide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Click Chemistry Reactions: The azide group can react with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form stable triazole linkages
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition reactions
Major Products:
Primary Amines: Formed from the reduction of the azide group.
Triazoles: Formed from Click Chemistry reactions with alkynes
相似化合物的比较
- Azido-PEG-acid
- Azido-PEG-NHS ester
- Azido-PEG-succinimidyl carbonate
- Azido-PEG-aminoacetic acid-NHS ester
- Azido-PEG-phosphonic acid
Comparison: Azide-PEG5-t-butyl ester is unique due to its combination of an azide group and a t-butyl ester group, which allows for both Click Chemistry reactions and deprotection under acidic conditions. This dual functionality makes it highly versatile compared to other similar compounds that may only contain one reactive group .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O7/c1-17(2,3)27-16(21)4-6-22-8-10-24-12-14-26-15-13-25-11-9-23-7-5-19-20-18/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXALMUKZGZJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)
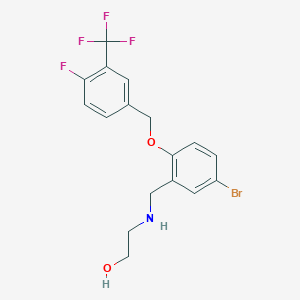

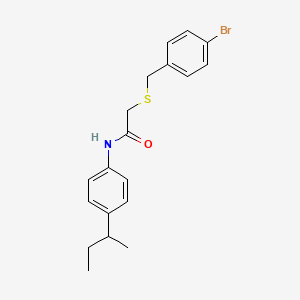
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)
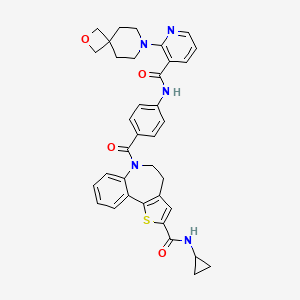

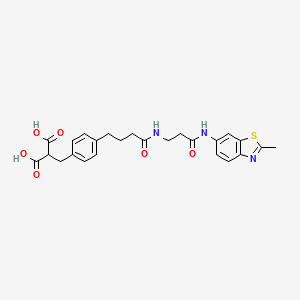
![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)
![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)
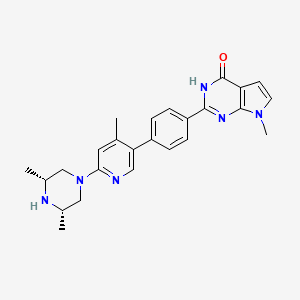
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
